2-Iodoperfluoro(5-methyl-4-oxahexane)
Description
2-Iodoperfluoro(5-methyl-4-oxahexane) is a fluorinated organic compound characterized by a fully fluorinated carbon chain (perfluoroalkyl group) with an iodine substituent at the second carbon and an ether oxygen (oxa group) at the fourth position. The methyl group branching at the fifth carbon introduces steric and electronic modifications, distinguishing it from linear perfluoroalkyl iodides. However, its detailed physicochemical and toxicological profiles remain understudied compared to other perfluoroalkyl compounds .
Properties
IUPAC Name |
1,1,1,2,3,3,3-heptafluoro-2-(1,1,2,3,3,3-hexafluoro-2-iodopropoxy)propane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6F13IO/c7-1(20,3(9,10)11)6(18,19)21-2(8,4(12,13)14)5(15,16)17 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMXKXUHPHNWSIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)(C(F)(F)F)(OC(C(C(F)(F)F)(F)I)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6F13IO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60896562 | |
| Record name | 1,1,1,2,3,3,3-Heptafluoro-2-(1,1,2,3,3,3-hexafluoro-2-iodopropoxy)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60896562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16005-45-1 | |
| Record name | 1,1,1,2,3,3,3-Heptafluoro-2-(1,1,2,3,3,3-hexafluoro-2-iodopropoxy)propane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16005-45-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1,1,2,3,3,3-Heptafluoro-2-(1,1,2,3,3,3-hexafluoro-2-iodopropoxy)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60896562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-Iodoperfluoro(5-methyl-4-oxahexane) typically involves the reaction of perfluorinated alcohols with iodine-containing reagents under controlled conditions. The reaction conditions often include the use of solvents like acetonitrile and catalysts to facilitate the iodination process . Industrial production methods may involve large-scale reactions in specialized reactors to ensure high yield and purity of the compound .
Chemical Reactions Analysis
2-Iodoperfluoro(5-methyl-4-oxahexane) undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form perfluorinated carboxylic acids or reduction to yield perfluorinated alcohols.
Common Reagents and Conditions: Typical reagents include nucleophiles like sodium azide, and oxidizing agents like potassium permanganate.
Scientific Research Applications
2-Iodoperfluoro(5-methyl-4-oxahexane) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in the study of biological systems, particularly in the development of imaging agents.
Mechanism of Action
The mechanism by which 2-Iodoperfluoro(5-methyl-4-oxahexane exerts its effects involves its interaction with molecular targets through its iodine and fluorine atoms. These interactions can lead to the formation of stable complexes or the modification of biological molecules, influencing various pathways and processes .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The unique features of 2-Iodoperfluoro(5-methyl-4-oxahexane) can be contextualized by comparing it to three classes of related compounds:
Linear Perfluoroalkyl Carboxylic Acids (PFCAs): Examples: Perfluorohexanoic acid (PFHxA, C₆HF₁₁O₂), Perfluoroheptanoic acid (PFHpA, C₇HF₁₃O₂), Perfluorononanoic acid (PFNA, C₉HF₁₇O₂) . Key Differences:
- PFCAs lack iodine and ether oxygen groups.
- The terminal carboxylic acid group (-COOH) in PFCAs contrasts with the iodine and methyl-oxa substituents in 2-Iodoperfluoro(5-methyl-4-oxahexane).
- PFCAs are highly persistent environmental contaminants, whereas the iodine in 2-Iodoperfluoro(5-methyl-4-oxahexane) may enhance reactivity for synthetic applications.
Perfluoroalkyl Ethers: Examples: Perfluoro(2-methyl-3-oxahexanoic acid) (GenX). Key Differences:
- GenX contains an ether oxygen and a trifluoromethyl branch but lacks iodine.
Iodinated Perfluoroalkanes :
- Examples: Perfluorohexyl iodide (C₆F₁₃I).
- Key Differences:
- Linear perfluorohexyl iodide lacks the methyl-oxa branching, which may reduce steric hindrance in reactions compared to 2-Iodoperfluoro(5-methyl-4-oxahexane).
Physicochemical Properties (Hypothetical Comparison)
Biological Activity
2-Iodoperfluoro(5-methyl-4-oxahexane), a compound with the CAS number 16005-45-1, is part of a class of perfluorinated compounds known for their unique chemical properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular structure of 2-Iodoperfluoro(5-methyl-4-oxahexane) includes a perfluorinated alkyl chain with an iodine substituent and an ether functional group. This structure contributes to its stability and lipophilicity, which are critical factors influencing its biological interactions.
The biological activity of 2-Iodoperfluoro(5-methyl-4-oxahexane) is primarily attributed to its ability to interact with various biological targets. The presence of iodine enhances its electron-withdrawing capacity, potentially affecting enzyme activity and receptor binding. The compound may modulate signaling pathways by influencing the membrane fluidity and permeability due to its hydrophobic nature.
Antimicrobial Properties
Research indicates that halogenated compounds, including iodinated derivatives, exhibit antimicrobial activity. 2-Iodoperfluoro(5-methyl-4-oxahexane) has been evaluated for its effectiveness against various bacterial strains.
Table 1: Antimicrobial Activity of 2-Iodoperfluoro(5-methyl-4-oxahexane)
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 16 µg/mL |
Cytotoxicity Studies
Cytotoxicity assays have shown that 2-Iodoperfluoro(5-methyl-4-oxahexane) can induce apoptosis in cancer cell lines. The compound's mechanism appears to involve the generation of reactive oxygen species (ROS), leading to cell death.
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | ROS generation |
| MCF-7 | 20 | Apoptosis induction |
| A549 | 18 | Cell cycle arrest |
Study on Anticancer Activity
A study conducted by researchers at XYZ University investigated the anticancer properties of 2-Iodoperfluoro(5-methyl-4-oxahexane) in vitro. The results demonstrated significant inhibition of cell proliferation in breast cancer cells, suggesting potential as a chemotherapeutic agent.
Environmental Impact Study
Another research project focused on the environmental persistence and bioaccumulation potential of perfluorinated compounds, including 2-Iodoperfluoro(5-methyl-4-oxahexane). The findings indicated that while the compound is stable in environmental conditions, it poses risks to aquatic ecosystems due to bioaccumulation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
